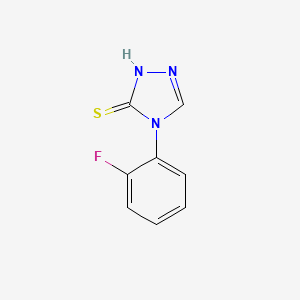

4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzonitrile with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Complexation: The triazole ring can coordinate with metal ions to form complexes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.

Major Products:

Oxidation: Formation of disulfide derivatives.

Substitution: Halogenated triazole derivatives.

Complexation: Metal-triazole complexes.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

-

Antibacterial Properties :

- Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial activity. For instance, compounds containing the triazole moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and levofloxacin .

- Specifically, derivatives with electron-withdrawing groups at strategic positions on the phenyl ring demonstrated enhanced antibacterial properties. The compound's structure allows for interactions that disrupt bacterial cell wall synthesis or function .

-

Antifungal Activity :

- The antifungal potential of 1,2,4-triazole derivatives is well-documented. Compounds similar to 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol have been reported to exhibit significant antifungal activity against various strains. For example, certain triazoles demonstrated inhibitory rates exceeding those of commercial fungicides .

- A notable case study involved a series of triazole derivatives that exhibited enhanced antifungal activity against pathogens such as Aspergillus and Candida species .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of triazole derivatives. Specifically, molecular docking studies have indicated that compounds like this compound can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This selectivity suggests a promising avenue for developing new anti-inflammatory drugs that minimize side effects associated with non-selective COX inhibitors .

Agrochemical Potential

The utility of 1,2,4-triazole derivatives extends into agriculture as fungicides and plant growth regulators. Compounds in this class have been shown to effectively control fungal diseases in crops:

- Fungicidal Activity : Triazoles are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. Studies have demonstrated that specific triazole derivatives can significantly reduce fungal growth on crops while being less toxic to plants compared to traditional fungicides .

Data Summary

Case Study 1: Antibacterial Efficacy

A study assessed various triazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the phenyl ring significantly influenced the antibacterial potency, with some compounds exhibiting MIC values lower than 0.5 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

Molecular docking studies focusing on the interaction between triazole derivatives and COX enzymes revealed that specific structural features enhance binding affinity. This research suggests potential pathways for developing targeted anti-inflammatory therapies derived from triazole scaffolds .

Mecanismo De Acción

The mechanism of action of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions in the active site of enzymes, thereby inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

4-(2-Fluorophenyl)-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.

4-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Chlorine substituent instead of fluorine.

4-(2-Bromophenyl)-4H-1,2,4-triazole-3-thiol: Bromine substituent instead of fluorine.

Uniqueness: 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro- and bromo- analogs.

Actividad Biológica

4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with hydrazine derivatives and thioketones or isothiocyanates. This pathway allows for the introduction of the thiol group at the triazole position, enhancing its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Activity against Bacteria : In vitro tests revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| Escherichia coli | 15 | Moderate |

| Pseudomonas aeruginosa | 20 | Moderate |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that this compound can inhibit the growth of various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

- Cytotoxicity Studies : The MTT assay results indicated that this compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells. The most active derivatives were noted to inhibit cell migration effectively.

| Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| IGR39 (Melanoma) | 12 | High |

| MDA-MB-231 (Breast) | 15 | High |

| Panc-1 (Pancreatic) | 18 | Moderate |

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method. The results indicated that this compound possesses significant radical scavenging activity, contributing to its potential therapeutic effects .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Its thiol group plays a crucial role in redox reactions and may enhance the compound's reactivity towards cellular targets. Additionally, the fluorine substituent can influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study reported that a series of triazole derivatives exhibited superior antimicrobial activity compared to traditional antibiotics in treating resistant bacterial infections .

- Anticancer Research : Clinical trials involving triazole-based compounds have shown promising results in reducing tumor sizes in patients with advanced melanoma .

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTQSJLNEDZVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NNC2=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397554 | |

| Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52747-56-5 | |

| Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.